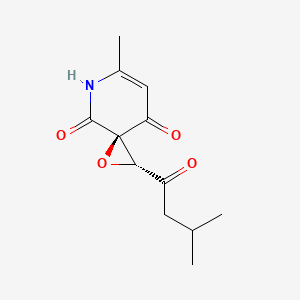![molecular formula C7H14N2 B1248370 1,5-Diazabicyclo[4.3.0]nonane CAS No. 57672-23-8](/img/structure/B1248370.png)
1,5-Diazabicyclo[4.3.0]nonane
Vue d'ensemble
Description
1,5-Diazabicyclo[4.3.0]nonane is a bicyclic amidine compound with the molecular formula C7H14N2. It consists of a hexahydropyrimidine ring fused with a cyclopentane ring at positions 2 and 3 . This compound is known for its strong basicity and is widely used as a catalyst in organic synthesis .
Applications De Recherche Scientifique
1,5-Diazabicyclo[4.3.0]nonane has numerous applications in scientific research:
Mécanisme D'action
Target of Action
DBN is an amidine base . Its primary targets are organic compounds that require a strong base for their reactions .
Mode of Action
DBN interacts with its targets by acting as a catalyst in organic synthesis . It facilitates various reactions such as Michael additions, aldol condensations, eliminations, condensations, esterifications, isomerizations, carboxylations, and carbonylations .
Biochemical Pathways
DBN is involved in several biochemical pathways. For instance, it can be used as a reagent for the synthesis of β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization . It also acts as a nucleophilic organocatalyst in the regioselective C-acylation of pyrroles and indoles by Friedel−Crafts acylation reaction .
Pharmacokinetics
It is a liquid at room temperature, with a boiling point of 95-98 °C/7.5 mmHg and a density of 1.005 g/mL at 25 °C .
Result of Action
The molecular and cellular effects of DBN’s action depend on the specific reaction it is catalyzing. For example, in the synthesis of β-carbolines, DBN facilitates the transformation of tetrahydro-β-carbolines into β-carbolines . In the Friedel−Crafts acylation reaction, DBN helps in the regioselective C-acylation of pyrroles and indoles .
Analyse Biochimique
Biochemical Properties
1,5-Diazabicyclo[4.3.0]nonane plays a significant role in biochemical reactions, primarily due to its strong basicity. It is commonly used as a catalyst in dehydrohalogenation reactions, base-catalyzed rearrangements, and aldol condensations . The compound interacts with various enzymes and proteins, facilitating reactions that involve the removal of hydrogen halides or the rearrangement of molecular structures. For instance, it is used in the synthesis of β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization .
Cellular Effects
This compound influences cellular processes by acting as a strong base in various biochemical reactions. It affects cell function by facilitating reactions that alter cellular metabolism and gene expression. The compound’s role in dehydrohalogenation and rearrangement reactions can impact cell signaling pathways and metabolic processes, leading to changes in cellular activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its strong basicity. It acts as a nucleophilic catalyst, facilitating the removal of hydrogen halides and promoting rearrangement reactions. The compound’s ability to stabilize transition states and intermediates in these reactions is crucial for its catalytic activity . Additionally, it can interact with enzymes and proteins, leading to enzyme inhibition or activation, which in turn affects gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods or under harsh conditions. Long-term studies have shown that the compound can maintain its catalytic activity for significant durations, although some degradation may occur .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing adverse effects. At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to dehydrohalogenation and rearrangement reactions. It interacts with enzymes and cofactors that facilitate these reactions, impacting metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its catalytic activity and its ability to influence cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its catalytic activity and its ability to influence biochemical reactions .
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its catalytic activity. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is crucial for its role in facilitating biochemical reactions and influencing cellular processes .
Méthodes De Préparation
1,5-Diazabicyclo[4.3.0]nonane can be synthesized through various methods. One common synthetic route involves the Michael addition of 2-pyrrolidone to acrylonitrile, followed by hydrogenation and dehydration . Another method includes the preparation of Moxifloxacin chiral side chain (S, S)-2, 8-diazabicyclo[4,3,0]nonane, which avoids using expensive resolving agents and achieves high chiral purity . Industrial production methods often involve distillation from barium oxide and purification through recrystallization from ethanol .
Analyse Des Réactions Chimiques
1,5-Diazabicyclo[4.3.0]nonane undergoes various types of chemical reactions, including:
Dehydrohalogenation Reactions: It acts as a base to remove halogens from organic compounds.
Base-Catalyzed Rearrangements: It facilitates the rearrangement of molecular structures.
Aldol Condensation: It catalyzes the formation of β-hydroxy ketones from aldehydes and ketones.
Friedel-Crafts Acylation: It serves as a nucleophilic catalyst for the acylation of pyrroles and indoles.
Common reagents used in these reactions include acrylonitrile, 2-pyrrolidone, and various aldehydes and ketones. Major products formed from these reactions include β-carbolines, quinazoline-2,4-diones, and benzothiazolones .
Comparaison Avec Des Composés Similaires
1,5-Diazabicyclo[4.3.0]nonane is often compared with similar compounds such as 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,5,7-triazabicyclo[4.4.0]dec-5-ene . These compounds share similar bicyclic structures and strong basicity but differ in their ring sizes and specific applications. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene is used in similar dehydrohalogenation and rearrangement reactions but has a larger ring structure, making it suitable for different substrates .
Similar Compounds
- 1,8-Diazabicyclo[5.4.0]undec-7-ene
- 1,5,7-Triazabicyclo[4.4.0]dec-5-ene
- 1,1,3,3-Tetramethylguanidine
Propriétés
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-3-7-8-4-2-6-9(7)5-1/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGJZNUBLMAEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2NCCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454890 | |
| Record name | Pyrrolo[1,2-a]pyrimidine, octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57672-23-8 | |
| Record name | Pyrrolo[1,2-a]pyrimidine, octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,5-Diazabicyclo[4.3.0]nonane in organic synthesis?
A1: this compound serves as a valuable building block in the synthesis of various complex molecules. One notable application is its incorporation into herbicide safeners, specifically those designed to protect corn crops from the harmful effects of imidazolinone herbicides like imazethapyr []. The compound's structure allows for the attachment of different functional groups, making it a versatile intermediate in organic synthesis [].
Q2: Can you describe a synthetic route for this compound and its derivatives?
A2: Researchers have successfully synthesized this compound derivatives through a one-pot synthesis approach. This method involves a ring closure and acylation reaction using readily available starting materials like levulinic acid, 1,3-propanediamine, and dichloroacetyl chloride []. The reaction conditions, including solvent, temperature, and molar ratio of reactants, significantly influence the yield []. Modifications to this approach, such as using different diamines and acyl chlorides, can lead to a variety of substituted this compound derivatives [].
Q3: How is the structure of this compound derivatives confirmed?
A3: The structure of these compounds is rigorously characterized using various spectroscopic techniques, including Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance (1H-NMR and 13C-NMR), Mass Spectrometry (MS), and elemental analysis [, ]. These methods provide detailed information about the functional groups, connectivity, and molecular weight of the synthesized compounds.
Q4: What are the potential applications of this compound derivatives in agriculture?
A4: Research indicates that certain derivatives, such as N-Dichloroacetyl-3,6-dimethyl-3-ethyl-9-oxo-1,5-diazabicyclo[4.3.0]nonane, exhibit promising herbicide safener activity []. These safeners can protect crops like maize from the damaging effects of herbicides like chlorsulfuron, enhancing crop yield and reducing herbicide application [, ].
Q5: Is this compound found naturally?
A5: Interestingly, this compound is also a product of spermine oxidation []. Spermine is a naturally occurring polyamine involved in various cellular processes. This finding suggests potential biological relevance for this compound and warrants further investigation.
Q6: Are there alternative synthetic routes to this compound and its derivatives?
A6: While the one-pot synthesis is efficient, exploring alternative routes is crucial for improving yield, selectivity, and cost-effectiveness. Research on selective C-N bond cleavage of spermine coordinated to cobalt(III) complexes offers a novel approach []. This method could potentially lead to more sustainable and environmentally friendly synthesis of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
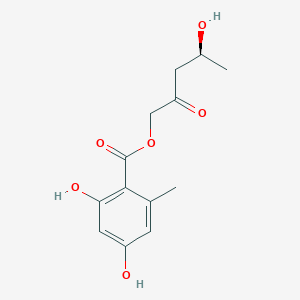
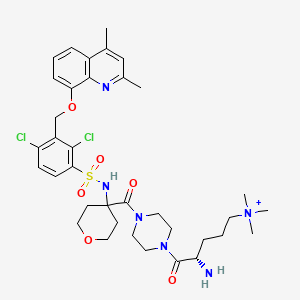
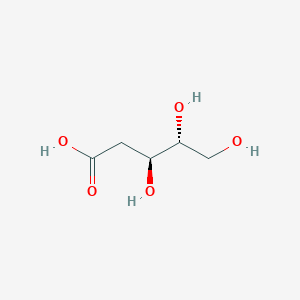
![Pyrazolo[1,5-a]pyrimidine](/img/structure/B1248293.png)

![[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1248295.png)
![[4-(6-Aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B1248298.png)
![1,19,37-Triazoniatetracyclo[49.3.1.115,19.133,37]heptapentaconta-1(54),15(57),16,18,33(56),34,36,51(55),52-nonaene](/img/structure/B1248299.png)
![4-(5-Chloro-2-hydroxyphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1248300.png)
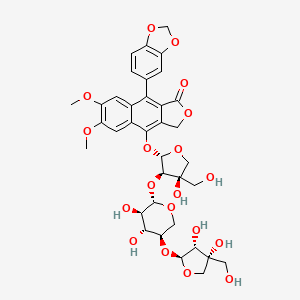
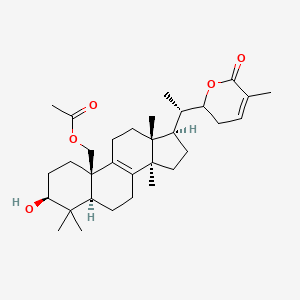
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9,24-bis(2-hydroxy-2-methylpropyl)-6,18-diisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1248303.png)

